molecular formula C17H14ClN3OS B2739816 N-(6-chloropyridin-3-yl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide CAS No. 1226458-36-1

N-(6-chloropyridin-3-yl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide

Cat. No. B2739816
CAS RN: 1226458-36-1
M. Wt: 343.83
InChI Key: YTRZIPPGMCOWJG-UHFFFAOYSA-N
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Description

N-(6-chloropyridin-3-yl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide, also known as CP-690,550, is a novel Janus kinase (JAK) inhibitor. It was first synthesized in 2005 by Pfizer and has since been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Anticancer Applications

The synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives, including N-(6-chloropyridin-3-yl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide, have demonstrated promising anticancer activities. These compounds were synthesized and studied for their selective cytotoxicity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines. Notably, specific derivatives exhibited high selectivity with significant IC50 values, suggesting potential utility in cancer treatment strategies (Evren et al., 2019).

Metabolic Stability in Drug Development

Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have identified analogs of N-(6-chloropyridin-3-yl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide as potent and efficacious in vitro and in vivo. Efforts to improve the metabolic stability of these compounds have led to the exploration of various heterocyclic analogues, demonstrating the compound's significance in drug discovery and development processes (Stec et al., 2011).

Ligand-Protein Interactions and Photovoltaic Efficiency

Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, closely related to N-(6-chloropyridin-3-yl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide, have explored their potential in ligand-protein interactions, particularly with Cyclooxygenase 1 (COX1). Additionally, these studies have highlighted the compounds' photovoltaic efficiency, suggesting their utility in dye-sensitized solar cells (DSSCs) due to favorable light harvesting efficiency (LHE) and free energy of electron injection, underscoring their potential in renewable energy technologies (Mary et al., 2020).

Antimicrobial Activity

Newly synthesized derivatives of N-(6-chloropyridin-3-yl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide have demonstrated antimicrobial activities, indicating their potential as therapeutic agents against various bacterial and fungal infections. The evaluation of these compounds' antimicrobial properties contributes to the ongoing search for novel and effective antimicrobial agents (Fahim & Ismael, 2019).

properties

IUPAC Name

N-(6-chloropyridin-3-yl)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c1-11-14(23-17(20-11)12-5-3-2-4-6-12)9-16(22)21-13-7-8-15(18)19-10-13/h2-8,10H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRZIPPGMCOWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)NC3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloropyridin-3-yl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide

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